4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
Overview
Description
4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, leading to the formation of the free amine. This process is facilitated by the resonance stabilization of the intermediate carbocation, which can undergo further reactions depending on the specific conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butoxycarbonyl)benzoic acid
- N-tert-butoxycarbonyl-thiazolidine carboxylic acid
- tert-butoxycarbonyl derivatives of amino acids
Uniqueness
4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is unique due to its oxazepane ring structure, which provides distinct reactivity and properties compared to other tert-butoxycarbonyl-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the oxazepane ring is required .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHHOHWABGIJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729060 | |
Record name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269755-58-9 | |
Record name | 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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